Cas no 2169167-92-2 ((1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride)

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- EN300-1461482
- 2169167-92-2
-
- インチ: 1S/C9H15ClN2O2S/c1-7-8(6-15(10,13)14)5-12(11-7)9(2,3)4/h5H,6H2,1-4H3
- InChIKey: YGPDVTBKUBRWLN-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1C(C)=NN(C=1)C(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 250.0542766g/mol
- どういたいしつりょう: 250.0542766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461482-0.5g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1461482-10.0g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 10g |
$5221.0 | 2023-06-06 | ||
Enamine | EN300-1461482-0.25g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 0.25g |
$1117.0 | 2023-06-06 | ||
Enamine | EN300-1461482-5.0g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1461482-250mg |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 250mg |
$1117.0 | 2023-09-29 | ||
Enamine | EN300-1461482-2.5g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1461482-1000mg |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 1000mg |
$1214.0 | 2023-09-29 | ||
Enamine | EN300-1461482-5000mg |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 5000mg |
$3520.0 | 2023-09-29 | ||
Enamine | EN300-1461482-0.05g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1461482-1.0g |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |
2169167-92-2 | 1g |
$1214.0 | 2023-06-06 |
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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10. Book reviews
(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chlorideに関する追加情報
Professional Introduction to (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS No. 2169167-92-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. Among these, (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride, with the CAS number 2169167-92-2, has emerged as a significant intermediate in the creation of complex pharmacophores. This compound, characterized by its (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride core structure, has garnered attention due to its versatile applications in medicinal chemistry and drug discovery.
The pyrazole scaffold, a five-membered heterocyclic ring containing nitrogen atoms, is widely recognized for its broad spectrum of biological activities. The introduction of substituents such as tert-butyl and methyl groups enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further derivatization. The presence of a sulfonyl chloride functional group further expands its utility, as sulfonyl chlorides are commonly employed in the synthesis of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride compound has been explored in several preclinical studies for its potential application in oncology and inflammatory disorders. Its structural motif is reminiscent of several approved drugs that exhibit significant pharmacological activity. For instance, derivatives of pyrazole have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel sulfonamides with enhanced binding affinity to biological targets. The sulfonyl chloride moiety readily reacts with amines to form sulfonamides, which are crucial in drug design due to their ability to modulate protein-protein interactions. This property has made (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride a valuable reagent in high-throughput screening campaigns aimed at identifying new drug candidates.
The synthesis of (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of the pyrazole derivative followed by sulfonylation using chlorosulfonic acid or alternative sulfonylation agents. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These advancements are critical for ensuring an adequate supply of intermediates for large-scale drug development programs.
In addition to its pharmaceutical applications, (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride has found utility in materials science and agrochemical research. Its ability to act as a crosslinking agent or a modifying group for polymers has been explored in various industrial applications. Furthermore, its derivatives have been investigated for their potential as herbicides and fungicides due to their interaction with biological targets in plants.
The growing interest in this compound underscores the importance of having high-quality intermediates available for research and development. Suppliers specializing in fine chemicals have recognized this demand and have invested in optimizing production processes to meet industry standards. Quality control measures are stringent to ensure purity and consistency, which are essential for reliable experimental outcomes.
Future research directions may explore new derivatives of (1-tert-butyl-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride) with tailored properties for specific applications. Computational modeling and virtual screening techniques can aid in predicting the biological activity of novel analogs before they are synthesized experimentally. This approach can significantly reduce the time and resources required for drug discovery programs.
The impact of such compounds on global health cannot be overstated. By providing researchers with versatile building blocks like (1-*tert-butyl-*3-*methyl*-1H-*pyrazol*-4-ylmethanesulfonyl chloride), scientists can accelerate the development of new treatments for unmet medical needs. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible therapeutic benefits for patients worldwide.
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